molecular formula C10H16N4O3 B1680151 alpha-((2,2-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol CAS No. 88876-92-0

alpha-((2,2-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol

Cat. No.: B1680151
CAS No.: 88876-92-0
M. Wt: 240.26 g/mol
InChI Key: JIABMBGERXSHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-(2,2-dimethylaziridin-1-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-10(2)7-13(10)6-8(15)5-12-4-3-11-9(12)14(16)17/h3-4,8,15H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIABMBGERXSHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN1CC(CN2C=CN=C2[N+](=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88876-92-0
Record name RSU 1150
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088876920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC362805
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

Alpha-((2,2-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol, often referred to as a nitroimidazole compound, has garnered attention for its biological activity, particularly in the context of cancer treatment and radiosensitization. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Nitroimidazole Compounds

Nitroimidazoles are a class of compounds known for their diverse biological activities, particularly as antimicrobial and antitumor agents . The presence of the nitro group in these compounds is crucial for their reactivity and biological function. This specific compound, featuring an aziridine ring, is noted for its potential as a radiosensitizer —a substance that enhances the effectiveness of radiation therapy by making tumor cells more susceptible to damage.

The biological activity of this compound is primarily attributed to its ability to undergo bioreductive activation under hypoxic conditions typical of many tumors. Upon reduction, the compound forms reactive intermediates that can interact with cellular macromolecules, leading to cell death specifically in hypoxic tumor cells. This selectivity is particularly advantageous in cancer therapy where normal tissues are less affected.

Radiosensitizing Properties

Research has shown that compounds like this compound exhibit significant radiosensitizing effects. In vitro studies demonstrated that these compounds enhance the cytotoxic effects of radiation on tumor cells by increasing the formation of reactive oxygen species (ROS) and DNA damage.

Case Studies

  • Study on Hypoxic Tumor Cells : A study evaluated the efficacy of this compound in combination with radiation therapy on hypoxic tumor cell lines. Results indicated a substantial increase in cell death compared to radiation alone, suggesting a synergistic effect that could improve treatment outcomes in cancer patients .
  • Prodrug Evaluation : The compound was assessed for its prodrug potential, where it was converted to biologically active forms under physiological conditions. The prodrug exhibited enhanced biological activity and improved pharmacokinetic properties, making it a candidate for further clinical development .

Table 1: Biological Activity Summary

PropertyValue/Description
Chemical StructureThis compound
MechanismBioreductive activation under hypoxia
Primary UseRadiosensitizer in cancer therapy
EfficacyIncreased cytotoxicity in hypoxic conditions
Prodrug PotentialYes

Table 2: Comparison with Other Nitroimidazoles

CompoundRadiosensitizing EffectCytotoxicity (IC50)Hypoxic Selectivity
Alpha-(2,2-Dimethyl-Aziridinyl)HighLow (µM range)High
MisonidazoleModerateModerate (10 µM)Moderate
RSU-1069HighLow (5 µM)High

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Alpha-((2,2-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol exhibits notable antimicrobial properties. Studies have shown that compounds within this class can inhibit bacterial growth by targeting essential bacterial enzymes. For example, nitroimidazoles are known to be bioactivated by nitroreductase enzymes in Mycobacterium tuberculosis, leading to the generation of reactive intermediates that disrupt cellular processes .

Antitumor Activity
Research indicates that this compound has potential antitumor effects. In vitro studies have demonstrated cytotoxicity against various cancer cell lines, suggesting that it may interfere with cellular proliferation mechanisms. The specific mechanisms of action are still under investigation but may involve DNA damage or apoptosis induction.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

StudyCompoundFindings
Gaikwad et al. (2022)Nitroimidazole derivativesDemonstrated antimicrobial activity against Staphylococcus aureus and E. coli with increasing inhibition zones at higher concentrations .
PMC9144801 (2022)Functionalized nitroimidazolesShowed significant activity against Mycobacterium tuberculosis, with a focus on the role of redox cycling in drug efficacy .
Pharmint (2024)Alpha-nitroimidazole derivativesHighlighted potential antitumor properties with specific reference to cytotoxicity assays against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Analogues: Nitroimidazole-Ethanol Derivatives

Table 1: Molecular and Functional Comparison
Compound Name Molecular Formula Substituents/Modifications Key Applications/Toxicity References
Target Compound : this compound C₁₀H₁₆N₄O₃ 2-Nitroimidazole + aziridinylmethyl-ethanol Mutagen (E. coli assay)
RB 6145 : alpha-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol C₈H₁₃BrN₄O₃ 2-Nitroimidazole + bromoethylaminomethyl-ethanol Dual-function radiosensitizer (preclinical)
Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol C₁₁H₁₀Cl₂N₂O Imidazole + dichlorophenyl-ethanol Pharmaceutical/agricultural intermediate

Key Observations :

  • The dichlorophenyl analogue lacks nitro groups but features aromatic chlorination for enhanced stability .
  • Functional Implications :
    • The nitro group in the target compound and RB 6145 is critical for redox activity, enabling roles in radiosensitization or bioreductive drug activation . The dichlorophenyl variant’s chlorine atoms improve lipophilicity, favoring membrane penetration in agricultural applications .

Metabolic and Toxicity Profiles

Table 2: Toxicity and Metabolic Data
Compound Name Metabolic Pathway Toxicity Profile
Target Compound Likely aziridine ring opening (alkylation) Mutagenic in bacterial assays
5-Isopropyl-1-methyl-2-nitro-1H-imidazole Oxidation of isopropyl chain Metabolites retain nitro group
RB 6145 Bromoethyl group hydrolysis Preclinical radiosensitizer

Insights :

  • The target compound’s aziridine moiety may contribute to mutagenicity via DNA alkylation, a mechanism distinct from nitroimidazole metabolites retaining the nitro group .
  • RB 6145’s bromoethyl group likely undergoes hydrolysis, reducing systemic toxicity compared to aziridine’s direct alkylation .

Q & A

Q. What are the common synthetic routes for preparing alpha-((2,2-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol and its prodrugs?

The compound is synthesized via two primary methodologies:

  • Aziridine Ring Closure : Reacting 2-haloethylamine precursors (e.g., RB 6145) with hydrogen halides (HCl, HBr) in aqueous acetone. This method leverages the nucleophilic displacement of halides to form the aziridine ring under controlled pH (~6) and temperature. Reaction rates depend on methyl substitution and leaving group efficiency (I > Br > Cl ≫ F) .
  • Oxazolidinone Intermediate : An improved route uses 2-oxazolidinone as an aziridine equivalent, enabling higher yields (47%) and scalability. This method avoids unstable intermediates and simplifies purification steps .

Q. Key Analytical Methods :

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
  • Structural Confirmation : 1^1H NMR (DMSO-d6, 300 MHz) for verifying imidazole and aziridine proton environments .

Q. How is the stability of this compound evaluated under physiological conditions?

Stability studies focus on:

  • Ring-Closure Kinetics : Monitoring aziridine formation rates in phosphate-buffered saline (pH 7.4) at 37°C via UV-Vis spectroscopy (λ = 320 nm for nitroimidazole absorption).
  • Degradation Pathways : Identifying byproducts like 3-[2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl]-2-oxazolidinone using LC-MS .

Q. How does experimental design account for hypoxic conditions when evaluating bioreductive cytotoxicity?

Hypoxia-selective cytotoxicity is assessed using:

  • In Vitro Models : Human tumor cell lines (e.g., HT-29 colorectal carcinoma) cultured in anaerobic chambers (0.1% O2_2) vs. normoxia (21% O2_2). Cytotoxicity is measured via clonogenic assays, comparing IC50_{50} values under both conditions .
  • Bioreductive Activation : Quantifying nitroreductase activity via HPLC detection of reduced metabolites (e.g., hydroxylamine derivatives) .

Q. Critical Parameters :

  • pH Dependence : Intracellular acidification (pH 6.5) enhances prodrug activation, mimicking tumor microenvironments .
  • DNA Damage Analysis : Comet assays to assess double-strand breaks induced by aziridine-DNA crosslinks under hypoxia .

Q. How can researchers resolve discrepancies in prodrug activation rates across in vitro models?

Discrepancies arise from variations in:

  • Cell-Specific Reductase Expression : Western blotting or RNA-seq to quantify nitroreductase levels (e.g., NQO1, CYP450 isoforms) in different cell lines .
  • Extracellular Matrix Effects : Adding albumin (40 mg/mL) to mimic physiological protein binding, which may slow prodrug diffusion .

Q. Methodological Adjustments :

  • Standardized Oxygen Gradients : Use of hypoxia probes (e.g., pimonidazole) to validate O2_2 levels during experiments.
  • Pharmacokinetic Modeling : Compartmental models to correlate in vitro activation rates with in vivo tumor penetration data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-((2,2-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol
Reactant of Route 2
Reactant of Route 2
alpha-((2,2-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.